1-(4-methoxycyclohexyl)piperazine
Description
Historical Context and Chemical Significance of the Piperazine (B1678402) Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued structural motif in the field of medicinal chemistry. nih.govtandfonline.com Initially gaining prominence in the 1950s as an anthelmintic agent, particularly for treating threadworm infections in children, the applications of the piperazine scaffold have since expanded dramatically. researchgate.net It is now recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a wide array of therapeutic agents. nih.govtandfonline.com
The widespread use of the piperazine moiety is attributed to its unique physicochemical properties. nih.govtandfonline.com The two nitrogen atoms, with pKb values of approximately 5.35 and 9.73, allow the molecule to be basic and readily form salts, which often improves water solubility and bioavailability—critical factors for drug efficacy. tandfonline.comresearchgate.net The piperazine ring's conformationally flexible, yet stable, chair-like structure allows it to act as a versatile linker or spacer between different pharmacophoric elements within a drug molecule. tandfonline.comresearchgate.net This structural rigidity and the presence of hydrogen bond donors and acceptors contribute to enhanced target affinity and specificity. researchgate.net
Due to these advantageous characteristics, the piperazine core is a fundamental component in numerous drugs approved by the FDA, spanning a vast range of therapeutic areas. nih.govnih.gov These include, but are not limited to, anticancer, antidepressant, antipsychotic, antiviral, anti-inflammatory, and antihistamine medications. benthamdirect.com Its role can be to directly interact with a biological target or to modulate the pharmacokinetic properties of the molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net
Distinctive Structural Features of 1-(4-methoxycyclohexyl)piperazine and its Academic Relevance
The compound this compound is a disubstituted piperazine derivative characterized by a specific arrangement of functional groups that confer distinct chemical properties. Its structure can be deconstructed into three key components: the central piperazine ring, a cyclohexyl substituent at one nitrogen, and a methoxy (B1213986) group (-OCH3) attached to the 4-position of the cyclohexyl ring.
The methoxy group at the 4-position of the cyclohexane (B81311) ring adds another layer of complexity. This group introduces a polar ether linkage and can act as a hydrogen bond acceptor. Its position on the cyclohexane ring (cis or trans relative to the piperazine substituent) would result in different stereoisomers with potentially distinct properties and biological activities.
While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are highly relevant in medicinal chemistry. For instance, the N-arylpiperazine moiety is a well-studied pharmacophore. Research on related compounds, such as 1-(4-methoxyphenyl)piperazine (B173029), highlights the role of the methoxy-substituted ring in modulating receptor binding, particularly for serotonergic and dopaminergic systems. palchinchemicals.comcaymanchem.comnih.gov The replacement of the phenyl ring with a cyclohexyl ring in this compound makes it a saturated analogue, a common strategy in drug design to alter properties like lipophilicity, metabolic stability, and receptor selectivity. The study of such analogues is crucial for understanding structure-activity relationships (SAR) and for optimizing lead compounds in drug discovery programs.
Table 1: Key Structural Components and Their Significance
| Component | Structural Feature | Potential Influence on Molecular Properties |
| Piperazine Ring | Six-membered heterocycle with two nitrogens | Provides basicity, improves water solubility, acts as a versatile linker, hydrogen bonding capabilities. tandfonline.comresearchgate.net |
| Cyclohexyl Group | Saturated carbocyclic ring | Introduces conformational flexibility (chair/boat forms), affects lipophilicity and steric profile. cutm.ac.in |
| Methoxy Group | -OCH3 substituent on the cyclohexyl ring | Adds polarity, potential hydrogen bond acceptor, influences electronic environment. |
Current Research Trajectories and Knowledge Gaps for Substituted Piperazine Derivatives
The field of substituted piperazine chemistry remains a dynamic and highly productive area of research, driven by the scaffold's proven success in drug development. researchgate.net Current research trajectories are diverse, exploring new therapeutic applications and refining existing ones. A significant focus is on the development of novel anticancer agents, with researchers synthesizing and evaluating piperazine derivatives for their ability to inhibit various cancer cell lines and molecular targets. nih.govresearchgate.net Other major areas of investigation include the design of new antipsychotics, antidepressants, and neuroprotective agents, often targeting specific receptor subtypes to enhance efficacy and reduce side effects. nih.govnih.gov
Furthermore, there is a growing interest in piperazine derivatives as antimicrobial agents to combat the challenge of drug-resistant bacteria and viruses. researchgate.netresearchgate.net Researchers are also exploring their potential in treating a wide range of other conditions, including diabetes, malaria, and inflammatory diseases. researchgate.netnih.gov The synthesis of complex, functionally substituted piperazines, including those with fused ring systems or chiral centers, is a key strategy to access novel chemical space and identify compounds with improved pharmacological profiles. nih.govresearchgate.net
Despite the extensive body of research, several knowledge gaps remain. There is a continuous need to develop more selective and potent drug candidates. benthamdirect.com While the piperazine core can improve pharmacokinetics, the precise prediction of its metabolic fate and the identification of all potential metabolites remain challenging. Understanding how different substitution patterns on the piperazine and its appended groups affect ADME properties is an ongoing effort. benthamdirect.com
Another critical area is the exploration of piperazine derivatives as modulators of newer, less-explored biological targets. As our understanding of disease pathology deepens, the versatility of the piperazine scaffold can be leveraged to design inhibitors or modulators for these novel targets. The development of more efficient, cost-effective, and stereoselective synthetic methods for producing complex piperazine derivatives is also a persistent goal for medicinal and process chemists. researchgate.netresearchgate.net Addressing these knowledge gaps will be crucial for the continued success of piperazine-based drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxycyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKKNFFPTWTAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Methoxycyclohexyl Piperazine
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.com This process involves mentally breaking down the target molecule at key bonds—a process known as disconnection—which corresponds to the reverse of a known chemical reaction. youtube.com
For 1-(4-methoxycyclohexyl)piperazine, the most logical disconnection is the carbon-nitrogen (C-N) bond between the piperazine (B1678402) ring and the cyclohexyl group. This disconnection is strategic as it corresponds to several reliable bond-forming reactions, such as reductive amination or nucleophilic substitution.
This retrosynthetic step simplifies the target molecule into two key precursors:
Piperazine : A readily available six-membered heterocyclic compound.
A 4-methoxycyclohexyl synthon : This precursor can take various forms depending on the forward synthetic strategy. The most common and practical precursor is 4-methoxycyclohexanone (B142444) , which is suitable for reductive amination. Alternatively, a 4-methoxycyclohexyl halide could be envisioned for a nucleophilic substitution reaction.
The forward synthesis, therefore, involves the coupling of the piperazine nucleophile with an appropriate electrophilic 4-methoxycyclohexyl derivative.
Optimization of Established Piperazine Synthesis Protocols for this compound
The synthesis of this compound can be achieved by adapting various established methods for creating C-N bonds. While some methods are highly effective, others, traditionally used for N-arylpiperazines, are less applicable to this N-aliphatic target.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. mdpi.com These reactions typically involve the coupling of an amine with an aryl halide or triflate. A facile Pd-catalyzed methodology has been shown to be an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. organic-chemistry.orgacs.org
While highly effective for creating N-aryl bonds (C(sp²)–N), the application of these methods to form N-alkyl bonds (C(sp³)–N) by coupling piperazine with an aliphatic halide like 4-methoxycyclohexyl bromide is more challenging and less common. Specialized catalytic systems are often required, and the reaction can be prone to side reactions like β-hydride elimination. Therefore, while theoretically possible, it is not the most common or efficient route for this specific target molecule.
Copper-Catalyzed Ullmann-Goldberg Reactions
The Ullmann-Goldberg reaction is a classic copper-catalyzed method for C-N bond formation, traditionally involving the coupling of an amine or amide with an aryl halide at high temperatures. mdpi.comwikipedia.org Modern advancements have introduced ligands that allow the reaction to proceed under milder conditions. scispace.comnih.gov The reaction mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the N-aryl product. mdpi.com
Similar to palladium-catalyzed coupling, the Ullmann-Goldberg reaction is predominantly used for N-arylation. mdpi.comwikipedia.org Its application in coupling piperazine with an aliphatic substrate like a 4-methoxycyclohexyl halide is not a standard transformation and is generally not considered an efficient pathway for synthesizing N-alkylpiperazines.
Aromatic Nucleophilic Substitution Approaches
Aromatic Nucleophilic Substitution (SNAr) is a pathway for amines like piperazine to be coupled to an aromatic ring. mdpi.com This reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group) at the ortho or para positions to the leaving group. nih.gov The mechanism involves the nucleophilic attack of the amine on the electron-deficient aromatic ring to form a Meisenheimer complex, followed by the departure of the leaving group.
This synthetic approach is fundamentally inapplicable to the synthesis of this compound. The target molecule contains a saturated, aliphatic cyclohexane (B81311) ring, which cannot undergo aromatic nucleophilic substitution.
Reductive Amination Strategies
Reductive amination is one of the most direct, versatile, and widely used methods for the N-alkylation of amines, making it an ideal strategy for synthesizing this compound. nih.gov This one-pot reaction involves two key steps:
The nucleophilic attack of piperazine on the carbonyl group of 4-methoxycyclohexanone to form a hemiaminal, which then dehydrates to form an enamine or an iminium ion intermediate.
The in-situ reduction of the intermediate by a suitable reducing agent.
A variety of reducing agents can be employed, with the choice often depending on the scale and specific substrates. Common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C). nih.gov Sodium triacetoxyborohydride is particularly popular due to its mildness and tolerance of a wide range of functional groups.
The general procedure for this synthesis is outlined in the table below.
| Step | Reagents & Conditions | Purpose |
| 1. Iminium/Enamine Formation | Piperazine, 4-Methoxycyclohexanone, Acetic Acid (catalyst) | Formation of the reactive intermediate. |
| 2. Reduction | Sodium Triacetoxyborohydride (NaBH(OAc)₃) in a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Reduction of the C=N bond to form the final C-N single bond. |
This method is highly efficient and is the preferred industrial and laboratory-scale route for preparing N-alkyl piperazine derivatives from ketones or aldehydes. nih.govnih.gov
Cyclization Reactions for Piperazine Ring Formation
An alternative to modifying a pre-existing piperazine ring is to construct the ring itself with the desired N-substituent already in place. This involves cyclization reactions of linear precursors. nih.gov A plausible route to this compound would start with N-(4-methoxycyclohexyl)ethylenediamine. This precursor could then be cyclized by reacting it with a two-carbon electrophile, such as a 1,2-dihaloethane, to form the piperazine ring.
More advanced methods for piperazine ring formation include:
Palladium-catalyzed cyclization : A modular synthesis of substituted piperazines can be achieved through the palladium-catalyzed cyclization of a propargyl unit with a diamine component. organic-chemistry.orgnih.gov
Reductive cyclization of dioximes : Primary amines can be converted into bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to form the piperazine ring. nih.govmdpi.com
While these methods offer versatile ways to create substituted piperazines, for the specific synthesis of this compound, the reductive amination of piperazine with 4-methoxycyclohexanone remains the most straightforward and atom-economical approach.
Development of Novel Synthetic Pathways for Substituted Cyclohexyl and Piperazine Moieties
The construction of the this compound scaffold can be approached through various modern synthetic strategies that offer improvements over classical methods. Traditional approaches often involve multi-step procedures with the use of protecting groups, which can be inefficient. nih.gov Novel pathways aim to simplify these processes, increase yields, and allow for greater molecular diversity.
One innovative approach involves the direct C-H functionalization of the piperazine ring. mdpi.com This method avoids pre-functionalization of the piperazine, allowing for a more direct and atom-economical synthesis. For instance, photoredox catalysis has emerged as a powerful tool for the C-H alkylation of piperazines. mdpi.com In a hypothetical application to synthesize this compound, a protected piperazine could be coupled with a suitable 4-methoxycyclohexyl radical precursor under visible light irradiation with a photocatalyst. mdpi.com
Another advanced method is the palladium-catalyzed Buchwald-Hartwig amination. nih.gov This cross-coupling reaction is a mainstay for the formation of C-N bonds and could be employed by reacting a suitably activated 4-methoxycyclohexyl derivative (e.g., a halide or triflate) with piperazine or a protected piperazine derivative. nih.gov The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.
Furthermore, reductive amination represents a versatile and widely used method for synthesizing N-substituted piperazines. nih.gov This would involve the reaction of 4-methoxycyclohexanone with piperazine under reducing conditions. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to yield the desired this compound. The selection of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is critical to control the reaction's outcome and prevent side reactions.
The development of flow chemistry, often combined with microwave assistance, offers significant advantages for the synthesis of piperazine derivatives. nih.gov These techniques can lead to shorter reaction times, improved reaction control, and easier scalability compared to traditional batch processes. nih.gov
Table 1: Comparison of Novel Synthetic Pathways for Substituted Piperazines
| Synthetic Pathway | Key Features | Potential Advantages |
| Photoredox C-H Functionalization | Direct coupling of a C-H bond with a radical precursor under visible light. | High atom economy, avoids pre-functionalization. mdpi.com |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine and an organohalide. | Broad substrate scope, high yields. nih.gov |
| Reductive Amination | Reaction of a ketone/aldehyde with an amine followed by reduction. | Versatile, uses readily available starting materials. nih.gov |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Reduced workup, improved efficiency. nih.gov |
| Flow Chemistry | Continuous reaction in a tube or pipe reactor. | Enhanced safety, better control, and scalability. nih.gov |
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure this compound
The 4-methoxycyclohexyl group in this compound contains chiral centers, leading to the existence of stereoisomers (cis and trans, and their respective enantiomers). The biological activity of such molecules can be highly dependent on their stereochemistry, making the development of stereoselective synthetic methods crucial.
Asymmetric synthesis aims to create a specific stereoisomer directly. One approach is the use of chiral catalysts in reactions like asymmetric hydrogenation of a suitable unsaturated precursor or in asymmetric reductive amination. For example, a prochiral enamine formed from 4-methoxycyclohexanone and piperazine could be asymmetrically reduced using a chiral catalyst to selectively form one enantiomer of the product.
Another strategy involves the use of chiral starting materials derived from the chiral pool. For instance, an enantiopure substituted cyclohexanone or a chiral piperazine derivative could be used to control the stereochemistry of the final product. nih.gov Highly diastereoselective intramolecular hydroamination has been reported as a key step in the modular synthesis of 2,6-disubstituted piperazines, which could be adapted for controlling the stereochemistry of the cyclohexyl-piperazine linkage. nih.govorganic-chemistry.org
When an asymmetric synthesis is not feasible or provides insufficient enantiomeric excess, chiral resolution techniques can be employed to separate a racemic mixture. This can be achieved through several methods:
Formation of Diastereomeric Salts: The racemic this compound, which is basic, can be reacted with a chiral acid to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Chiral Chromatography: The enantiomers can be separated using chromatography on a chiral stationary phase (CSP). This technique is widely used for both analytical and preparative-scale separations.
Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. beilstein-journals.org
The choice of method depends on factors such as the scale of the synthesis, the cost of the chiral auxiliary or catalyst, and the efficiency of the separation.
Table 2: Chiral Resolution Techniques
| Technique | Principle | Common Application |
| Diastereomeric Salt Formation | Formation of salts with different physical properties using a chiral resolving agent. | Separation of racemic bases or acids. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. | Production of enantiomerically enriched compounds. beilstein-journals.org |
Green Chemistry Approaches and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. researchgate.net For the synthesis of this compound, several green chemistry approaches can be considered.
The use of greener solvents is a key aspect. Traditional organic solvents are often volatile, toxic, and flammable. Replacing them with more environmentally benign alternatives like water, ethanol, or supercritical fluids can significantly improve the sustainability of the synthesis. researchgate.net Solvent-free reactions, where the reactants themselves act as the solvent, are another excellent green alternative. nih.gov
Catalysis plays a vital role in green chemistry. The use of catalysts, especially heterogeneous catalysts, can reduce waste by enabling reactions to proceed with higher selectivity and under milder conditions. nih.gov Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, further reducing waste. nih.gov Photoredox catalysis, which utilizes visible light as a renewable energy source, is also a prominent green chemistry strategy. mdpi.com
Atom economy is another important consideration. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like C-H functionalization and one-pot syntheses generally have higher atom economy compared to multi-step syntheses involving protecting groups. nih.govmdpi.com
Microwave-assisted synthesis has emerged as a green technique that can significantly reduce reaction times and energy consumption. researchgate.net This method often leads to higher yields and cleaner reactions compared to conventional heating methods. researchgate.net
Furthermore, the development of synthetic routes starting from renewable feedstocks is a long-term goal for sustainable chemical manufacturing. While the immediate precursors for this compound are likely derived from petrochemical sources, future research may focus on bio-based routes to the cyclohexyl and piperazine moieties.
Table 3: Green Chemistry Approaches in Piperazine Synthesis
| Green Chemistry Principle | Application in Synthesis | Example |
| Use of Green Solvents | Replacing hazardous solvents with environmentally friendly alternatives. | Using water or ethanol as a reaction medium. researchgate.net |
| Catalysis | Employing catalysts to improve efficiency and reduce waste. | Heterogeneous catalysts for easy separation and recycling. nih.gov |
| High Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the product. | One-pot synthesis and C-H functionalization. nih.govmdpi.com |
| Energy Efficiency | Using methods that reduce energy consumption. | Microwave-assisted synthesis to shorten reaction times. researchgate.net |
| Renewable Feedstocks | Utilizing starting materials from renewable sources. | Future development of bio-based routes to precursors. |
Advanced Analytical Characterization and Purity Assessment of 1 4 Methoxycyclohexyl Piperazine
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 1-(4-methoxycyclohexyl)piperazine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For piperazine (B1678402) derivatives, ¹H and ¹³C NMR spectra offer precise information on the chemical environment of each proton and carbon atom. researchgate.net
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 1-(4-methoxyphenyl)piperazine (B173029), characteristic signals are observed. The methoxy (B1213986) group protons typically appear as a sharp singlet. The protons on the piperazine ring exhibit complex splitting patterns, usually in the upfield region of the spectrum. The protons on the substituted ring system would show signals in the aromatic or aliphatic region, depending on the nature of the ring. For this compound, the cyclohexyl protons would produce a series of multiplets in the aliphatic region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For piperazine derivatives, the carbon atoms of the piperazine ring typically resonate at distinct chemical shifts. For instance, in 1-(2-methoxyphenyl)piperazine (B120316) (MPP), the piperazine ring carbons C2/C6 and C3/C5 appear at approximately 54.3 ppm and 49.6 ppm, respectively. researchgate.net The carbons of the methoxycyclohexyl group in the target compound would have characteristic shifts in the aliphatic region, with the methoxy carbon appearing further downfield.
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the molecular structure. These techniques would be crucial in differentiating the various methylene (B1212753) groups within the cyclohexyl and piperazine rings of this compound.
Table 1: Representative NMR Data for a Related Piperazine Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | 3.85 | s |
| ¹³C | 55.46 | - |
| ¹³C | 49.6 | - |
| ¹³C | 54.3 | - |
Note: Data is for the related compound 1-(2-methoxyphenyl)piperazine and serves as an illustrative example. researchgate.netrdd.edu.iq
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aliphatic cyclohexyl and piperazine rings, typically in the 2800-3000 cm⁻¹ region. niscpr.res.in A prominent C-O stretching band for the methoxy group would likely be observed around 1000-1100 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine ring, if present, would appear as a broad band in the 3200-3500 cm⁻¹ region. uni.lu C-N stretching vibrations are also expected within the fingerprint region. niscpr.res.in
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For piperazine derivatives, C-N stretching vibrations are typically observed in the Raman spectrum. niscpr.res.in Aromatic C-C stretching modes in related phenylpiperazine compounds appear in the 1400-1650 cm⁻¹ region. uni.lu For this compound, the C-C stretching of the cyclohexyl ring would also be Raman active.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (aliphatic) | Stretching | 2800-3000 |
| C-O (ether) | Stretching | 1000-1100 |
| N-H (secondary amine) | Stretching | 3200-3500 (broad) |
| C-N | Stretching | Fingerprint Region |
Note: These are general expected ranges and can vary. niscpr.res.inuni.lu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₁H₂₂N₂O, which corresponds to a monoisotopic mass of 198.1732 g/mol . sielc.com
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 198. The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring and the substituent attached to it. For this compound, fragmentation could lead to ions corresponding to the methoxycyclohexyl group and the piperazine ring. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. sielc.comcaymanchem.com
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 199.18050 |
| [M+Na]⁺ | 221.16244 |
| [M]⁺ | 198.17267 |
Source: PubChemLite sielc.comcaymanchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (light-absorbing groups). For this compound, the primary chromophore is the substituted ring system. A related compound, 1-(4-methoxyphenyl)piperazine hydrochloride, exhibits absorption maxima at 204, 241, and 294 nm. jocpr.com The absence of an aromatic ring in this compound means it would likely have significantly different UV absorption characteristics, with any absorption likely occurring at shorter wavelengths.
Chromatographic Techniques for Purity Determination and Quantification
Chromatographic techniques are essential for separating components of a mixture and quantifying the purity of a compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantification of pharmaceutical compounds. For piperazine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach.
Method Development: A typical RP-HPLC method for a related compound, 1-(4-methoxyphenyl)piperazine, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. caymanchem.com The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. For the analysis of piperazine itself, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection at low levels using a UV detector. unodc.org
Validation: A validated HPLC method ensures reliability, accuracy, and precision. Validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). unodc.org For instance, a validated HPLC method for a piperazine derivative demonstrated good linearity with a correlation coefficient greater than 0.999.
Table 4: Illustrative HPLC Method Parameters for a Piperazine Derivative
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Acetonitrile/Water/Acid |
| Detection | UV or MS |
Note: These are general parameters and would need to be optimized for this compound. caymanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of synthesizing this compound, GC-MS is indispensable for detecting and identifying potential volatile impurities that may be present in the final product. These impurities can include residual starting materials, solvents, or by-products from the synthesis process.
The methodology involves injecting a vaporized sample into a gas chromatograph, where it is carried by an inert gas through a long capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules, typically using electron ionization (EI), causing them to fragment into characteristic patterns. These patterns, along with the retention time from the GC, provide a highly specific fingerprint for identifying each compound. nih.govunodc.org
For the analysis of this compound, the GC-MS method would be optimized to ensure good separation of the main compound from potential low-boiling-point impurities. scholars.direct The full-scan GC-MS analysis allows for the identification of unknown impurities by comparing their mass spectra to established libraries. nih.gov
| Compound | Hypothetical Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Potential Source |
| Piperazine | 5.4 | 43, 56, 86 | Unreacted Starting Material |
| Methanol | 3.1 | 29, 31, 32 | Residual Solvent |
| Toluene | 8.2 | 91, 92 | Residual Solvent |
| This compound | 15.8 | 56, 98, 113, 198 | Main Product |
This table is for illustrative purposes. Actual values depend on specific GC-MS conditions.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. youtube.comnih.gov It allows a chemist to qualitatively track the consumption of starting materials and the formation of the product over time.
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. nih.gov Alongside the reaction mixture, spots of the pure starting materials and, if available, the pure product are applied as standards for comparison. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the spotted mixtures travel up the plate at different rates depending on their polarity and affinity for the stationary phase. youtube.com
For the synthesis of this compound, one might react 4-methoxycyclohexanone (B142444) with piperazine. TLC can be used to observe the disappearance of the ketone and the appearance of a new spot corresponding to the product. By comparing the intensity and position (Rf value) of the spots at different time intervals, the reaction's progression towards completion can be determined. youtube.comyoutube.com The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.
| Species | Rf Value (t=0 hr) | Rf Value (t=2 hr) | Rf Value (t=6 hr) |
| Starting Material (e.g., 4-methoxycyclohexanone) | 0.65 | 0.65 (faint) | - |
| Product (this compound) | - | 0.30 (present) | 0.30 (strong) |
| Reaction Mixture | 0.65 | 0.65, 0.30 | 0.30 |
Rf values are hypothetical and depend on the specific TLC system (e.g., silica gel plate with a mobile phase of butanol-acetic acid-water). nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound like this compound, obtaining a single crystal and analyzing it via X-ray diffraction provides unambiguous proof of its chemical structure, conformation, and stereochemistry.
The method requires a high-quality single crystal of the compound. This crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. By rotating the crystal and collecting thousands of these diffraction intensities, a complete dataset is obtained. Sophisticated computer software is then used to solve the "phase problem" and generate an electron density map of the crystal's repeating unit cell. From this map, the positions of individual atoms can be determined with very high precision, revealing exact bond lengths, bond angles, and torsional angles. mdpi.com
The data obtained from X-ray crystallography, such as the unit cell dimensions (a, b, c, α, β, γ), space group, and the number of molecules per unit cell (Z), are characteristic of the compound's solid-state form. nih.govresearchgate.net This information is crucial for confirming the molecular structure and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net
| Parameter | Illustrative Value | Description |
| Chemical Formula | C11H22N2O | The elemental composition of the molecule. |
| Formula Weight | 198.31 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal lattice's geometric classification. researchgate.net |
| Space Group | P21/c | The symmetry group of the crystal structure. researchgate.net |
| a, b, c (Å) | 9.5, 12.1, 10.8 | The dimensions of the unit cell. nih.gov |
| α, γ (°) | 90 | The angles of the unit cell. nih.gov |
| β (°) | 105.4 | The non-orthogonal angle in a monoclinic system. mdpi.com |
| Volume (ų) | 1195 | The volume of one unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
This table presents hypothetical data for this compound based on typical values for similar organic molecules. nih.govresearchgate.netresearchgate.net
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is a cornerstone of chemical characterization, as it provides a direct way to verify the empirical formula of a synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula.
For the analysis, a small, precisely weighed amount of the pure compound is subjected to complete combustion in a stream of oxygen. The combustion process converts all carbon into carbon dioxide (CO2), all hydrogen into water (H2O), and all nitrogen into nitrogen gas (N2) or nitrogen oxides which are subsequently reduced back to N2. These combustion products are then separated and quantified by a detector system.
The molecular formula for this compound is C11H22N2O. uni.lu Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence that the synthesized compound has the correct elemental composition.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 66.62 | 66.51 |
| Hydrogen (H) | 11.18 | 11.25 |
| Nitrogen (N) | 14.13 | 14.07 |
Experimental values are hypothetical and illustrate an acceptable level of agreement with theoretical values.
Computational Chemistry and Theoretical Investigations of 1 4 Methoxycyclohexyl Piperazine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a detailed view of the electronic characteristics of 1-(4-methoxycyclohexyl)piperazine. These methods are fundamental to predicting the molecule's reactivity, stability, and intermolecular interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, are employed to determine its optimized geometry and ground state properties. These calculations reveal the most stable arrangement of atoms in the molecule by finding the minimum energy conformation.
The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, in the analog 1-cyclohexylpiperazine (B93859) (1-CYHP), DFT calculations have been used to determine these parameters for its complexes. In this compound, the piperazine (B1678402) ring is expected to adopt a stable chair conformation. The C-N and C-C bond lengths within the piperazine and cyclohexane (B81311) rings, as well as the C-O bond of the methoxy (B1213986) group, are critical parameters determined through these studies.
Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous data)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (piperazine) | ~1.46 Å |
| Bond Length | C-C (piperazine) | ~1.53 Å |
| Bond Length | C-C (cyclohexane) | ~1.54 Å |
| Bond Length | C-N (cyclohexyl-piperazine) | ~1.47 Å |
| Bond Length | C-O (methoxy) | ~1.43 Å |
| Bond Angle | C-N-C (piperazine) | ~110° |
| Bond Angle | N-C-C (piperazine) | ~111° |
Note: These values are estimations based on standard bond lengths and data from similar molecules, as specific DFT data for this compound is not publicly available.
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.govnih.gov A smaller gap suggests higher reactivity. nih.govnih.govnih.gov
In a study on a complex of the related compound 1-cyclohexylpiperazine, the HOMO-LUMO energy gap (ΔE) was calculated to be 3.2 eV. For this compound, the presence of the electron-donating methoxy group is expected to influence the energies of the frontier orbitals. The lone pairs on the oxygen atom can participate in resonance, which would raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, suggesting a higher reactivity compared to its non-methoxylated counterpart. stackexchange.comlibretexts.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) - Analog (1-CYHP complex) | Predicted Influence of Methoxy Group |
|---|---|---|
| HOMO | - | Increased Energy |
| LUMO | - | Minor Change |
| HOMO-LUMO Gap (ΔE) | 3.2 | Decreased |
Note: The specific energy values for the title compound are not available. The data is based on a reported value for a 1-cyclohexylpiperazine complex.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically shown in red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show regions of high electron density (negative potential) around the two nitrogen atoms of the piperazine ring, particularly the secondary amine nitrogen, making them the primary sites for electrophilic interaction. The oxygen atom of the methoxy group would also exhibit a negative potential. The hydrogen atoms of the N-H group and the C-H bonds would represent areas of positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining charge transfer and hyperconjugative interactions. nih.govresearchgate.netyoutube.comdailymotion.com This method analyzes the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. youtube.comdailymotion.com The stabilization energy associated with these interactions (E(2)) indicates the strength of the interaction.
Molecular Modeling and Conformational Dynamics
Molecular modeling techniques are used to explore the three-dimensional structures and dynamic behavior of molecules. For a flexible molecule like this compound, this analysis is key to understanding its preferred shapes.
Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the molecule. Both the cyclohexane and piperazine rings are known to adopt chair conformations as their most stable form. The key to the conformational preference of the entire molecule lies in the orientation of the substituents on these rings.
The piperazine ring will exist in a chair conformation. The cyclohexane ring will also be in a chair conformation, and the bulky piperazinyl group will preferentially occupy an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.
The methoxy group at the 4-position of the cyclohexane ring can be either axial or equatorial. Generally, for monosubstituted cyclohexanes, the equatorial position is favored for substituents to avoid steric strain. Therefore, the most stable conformer of this compound is predicted to be the one where both the piperazinyl group and the methoxy group are in equatorial positions on the cyclohexane ring. This arrangement minimizes steric clashes and leads to the lowest energy state.
Table 3: Conformational Analysis of this compound
| Conformer | Cyclohexane Substituent Positions | Predicted Relative Stability |
|---|---|---|
| A | 1-piperazinyl (equatorial), 4-methoxy (equatorial) | Most Stable |
| B | 1-piperazinyl (axial), 4-methoxy (axial) | Least Stable |
| C | 1-piperazinyl (equatorial), 4-methoxy (axial) | Less Stable |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, flexibility, and interactions with the molecular environment, such as a solvent or a biological receptor.
A thorough search of scientific databases and computational chemistry literature yielded no specific studies on the molecular dynamics of this compound. While numerous studies perform MD simulations on various piperazine-containing compounds to understand their behavior, for instance, within the binding sites of receptors, no such data is available for this compound itself. nih.govresearchgate.netunipa.it Therefore, information regarding its conformational landscape, internal motions, and dynamic interactions remains uncharacterized in the scientific literature.
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand to a protein receptor, providing hypotheses about the nature of the ligand-receptor interactions.
Despite the common application of molecular docking to piperazine derivatives in the context of drug design, no specific molecular docking studies featuring this compound have been published. nih.govnih.gov Research on related compounds often explores their interactions with various receptors, but the specific interaction patterns and binding affinity predictions for this compound are not documented. caymanchem.com
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and Related Derivatives
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are a cornerstone of computational chemistry for predicting a wide range of physicochemical properties and biological activities.
There are no published QSPR models that have been specifically developed for or include this compound. The development of a robust QSPR model requires a dataset of structurally related compounds with experimentally determined properties, which does not appear to be available for derivatives of this specific molecule.
The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. The selection of relevant descriptors is a critical step in building a predictive model. While the PubChem database lists some basic predicted properties for this compound, such as XlogP and a predicted collision cross section, there is no evidence of a systematic calculation and selection of descriptors for the purpose of building a QSPR model. uni.lu
The development of a QSPR model involves using statistical methods to correlate the selected descriptors with a specific property. This is followed by rigorous validation to ensure the model's predictive power and robustness. No such models, development processes, or validation statistics are available in the literature for this compound.
Advanced QSPR models can be used to predict chemical reactivity and the potential for specific molecular interactions. In the absence of any QSPR models for this compound, there are no computationally derived predictions for its reactivity or interaction potentials based on this methodology.
Structure Interaction Relationship Sir Studies of 1 4 Methoxycyclohexyl Piperazine and Its Analogues
Correlation of Structural Modifications with Chemical Reactivity Profiles
The chemical reactivity of the 1-(4-methoxycyclohexyl)piperazine scaffold is primarily centered around the two nitrogen atoms of the piperazine (B1678402) ring. The N1 nitrogen is typically substituted with a bulky group, in this case, the 4-methoxycyclohexyl moiety, while the N4 nitrogen remains a key site for synthetic modification and interaction.
The reactivity of the piperazine nitrogens can be influenced by the electronic nature of their substituents. For instance, the synthesis of piperazine derivatives often involves nucleophilic substitution reactions at the N4 position. researchgate.netsemanticscholar.org The nucleophilicity of this nitrogen can be tuned by the group at the N1 position. In the case of arylpiperazine analogues, electron-donating or electron-withdrawing groups on the aryl ring can modulate the basicity and reactivity of the distal N4 nitrogen.
Furthermore, the piperazine ring itself can undergo various chemical transformations. For example, multicomponent reactions have been employed for the efficient synthesis of phosphorylated derivatives of piperazines, highlighting the ring's utility as a versatile synthetic platform. tandfonline.com Theoretical studies, such as those using Density Functional Theory (DFT), have been used to characterize the reactivity profile of new piperazine derivatives, identifying the most reactive sites within the molecules. tandfonline.com The introduction of nitro groups to the piperazine ring, for example, has been shown to significantly alter the electrostatic potential, diminishing the strength of the nitrogen lone pairs as sites for electrophilic attack. ntis.gov
Influence of Substituent Effects on Molecular Recognition and Binding Specificity
Substituents on the piperazine scaffold play a crucial role in determining how the molecule recognizes and binds to specific biological targets, such as G-protein coupled receptors (GPCRs). The nature, size, and position of these substituents dictate the binding affinity (often measured as Kᵢ or IC₅₀ values) and selectivity for different receptor subtypes.
Arylpiperazine derivatives, for instance, have been extensively studied for their interaction with dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ) receptors. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the aryl ring can significantly impact binding affinity. For example, in a series of 1-arylpiperazines, derivatives with a 1-(2,3-dimethylphenyl)piperazine (B150784) or a 1-(1-naphthyl)piperazine (B79542) moiety showed the strongest competition for both D₂ and 5-HT₁ₐ receptors. nih.gov
The linker connecting the piperazine core to another part of the molecule also influences binding. For some histamine (B1213489) H₃ receptor ligands, extending the length of an alkyl linker was found to decrease affinity. nih.gov However, for other piperazine derivatives targeting sigma-1 receptors, the length of the alkylic linker did not show a clear influence on affinity. nih.gov
The following table illustrates the effect of substituents on the binding affinity of some piperazine analogues at various receptors.
| Compound Analogue | Receptor Target | Substituent Modification | Binding Affinity (Kᵢ nM) |
| Phenylpiperazine Derivative 6a | D₃ Dopamine Receptor | Thiophene analog | 1.4 ± 0.21 nih.gov |
| Phenylpiperazine Derivative 7a | 5-HT₁ₐ Receptor | Thiazole analog | 14.3 ± 7.1 nih.govresearchgate.net |
| 1-(2,3-dimethylphenyl)piperazine derivative | D₂ and 5-HT₁ₐ Receptors | 2,3-dimethylphenyl group | Strong competitor nih.gov |
| 1-(1-naphthyl)piperazine derivative | D₂ and 5-HT₁ₐ Receptors | 1-naphthyl group | Strong competitor nih.gov |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₇ Receptor | 2-(4-Methoxyphenyl)phenyl group | 2.6 nih.gov |
Identification of Key Molecular Recognition Features within the this compound Scaffold
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For the piperazine scaffold, key recognition features typically include:
A basic nitrogen atom: One of the piperazine nitrogens is usually protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with an acidic residue (like aspartic acid) in the receptor's binding pocket. researchgate.net
Aromatic/hydrophobic region: The substituent at the N1 position, such as the 4-methoxycyclohexyl group or an aryl group in analogues, provides a hydrophobic region that interacts with non-polar pockets in the receptor. researchgate.net
Hydrogen bond acceptors/donors: The piperazine nitrogens can act as hydrogen bond acceptors. researchgate.net Additional functional groups on the substituents can also provide hydrogen bond donor or acceptor sites.
For example, a pharmacophore model for dual dopamine D₂ and serotonin 5-HT₂ₐ antagonists identified positively ionizable features, hydrophobic areas, and hydrogen bond acceptors as key components. researchgate.net Similarly, pharmacophore models for histamine H₃ and sigma-1 receptor ligands highlight the importance of a basic nitrogen atom. acs.org The piperazine ring itself, with its two opposing nitrogen atoms, provides a structurally rigid core with a large polar surface area, contributing to both target affinity and favorable pharmacokinetic properties. nih.gov
Impact of Stereochemistry on Interaction Pathways
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on how a ligand interacts with its biological target. For this compound, two main sources of stereoisomerism exist:
Cis/trans isomerism of the cyclohexyl ring: The methoxy (B1213986) group at position 4 of the cyclohexane (B81311) ring can be either cis or trans relative to the piperazine substituent at position 1. These two isomers will have different shapes, which can lead to different binding affinities and selectivities for a given receptor. One isomer may fit optimally into the binding pocket, while the other may experience steric clashes.
Chirality at the piperazine ring: If the piperazine ring is substituted asymmetrically, it can become chiral.
Studies on related compounds have demonstrated the importance of stereochemistry. For instance, the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines highlighted the noticeable effect of the trifluoromethyl group on the metabolic stability, basicity, and lipophilicity of the piperazine core, all influenced by its stereochemical orientation. nih.gov In another study, the (S)-ethylpiperazine moiety in a series of pyridyl-piperazinyl-piperidine derivatives led to a high affinity for the CXCR3 receptor. researchgate.net The configuration of a substituent on the piperazine ring can also affect activity, as seen in KRAS inhibitors where one configuration showed a two-fold decrease in activity compared to its opposite. acs.org The stereochemistry of N,N-dinitrosopiperazine has been studied, revealing the existence of cis and trans conformers in both chair and boat conformations. researchgate.net
Computational Approaches to Structure-Interaction Relationship Delineation
Computational methods are indispensable tools for understanding and predicting the interactions between ligands and their biological targets. These approaches complement experimental studies and provide valuable insights into structure-interaction relationships.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govrsc.orgnih.govnih.gov For example, docking studies of arylpiperazine derivatives with the androgen receptor helped to identify that the compounds were primarily bound through hydrophobic interactions. nih.gov Docking has also been used to understand the binding of piperazine derivatives to dopamine D2 and D3 receptors, as well as sigma-1 receptors. nih.govnih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.govrsc.orgnih.gov These simulations can help to identify crucial amino acid residues that interact with the ligand. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By building a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thus guiding the design of more potent and selective ligands. nih.gov
These computational tools, often used in combination, provide a powerful platform for rational drug design, enabling the optimization of lead compounds based on a detailed understanding of their molecular interactions. nih.gov
Mechanistic Investigations into the Chemical Behavior of 1 4 Methoxycyclohexyl Piperazine
Reaction Pathway Elucidation in Synthesis and Derivatization
The synthesis of 1-(4-methoxycyclohexyl)piperazine can be envisaged through several established synthetic routes for N-alkylation of piperazines. Two of the most probable pathways are reductive amination and substitution reactions.
A primary and highly efficient method for the synthesis of this compound is the reductive amination of 4-methoxycyclohexanone (B142444) with piperazine (B1678402). This reaction typically proceeds in a one-pot fashion. The initial step involves the condensation of the ketone (4-methoxycyclohexanone) with the secondary amine (piperazine) to form an enamine or an iminium ion intermediate. This is followed by the in-situ reduction of this intermediate to yield the final product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The reaction mechanism for reductive amination is well-documented and involves the initial formation of a carbinolamine, followed by dehydration to the iminium ion, which is then reduced.
Another plausible synthetic route is the nucleophilic substitution of a suitable 4-methoxycyclohexyl electrophile with piperazine. For instance, the reaction of 1-bromo-4-methoxycyclohexane (B1526413) with an excess of piperazine would lead to the desired product. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrobromic acid formed during the reaction. Alternatively, the reaction can be carried out in the presence of an external base like potassium carbonate to scavenge the acid. researchgate.net
Furthermore, derivatization of this compound can be readily achieved at the remaining secondary amine of the piperazine ring. This nitrogen atom can undergo a variety of reactions, including further N-alkylation, acylation, arylation, and sulfonylation, to generate a diverse library of compounds. For example, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding amide, while a reaction with an alkyl halide would result in a di-substituted piperazine.
Investigation of Catalytic Mechanisms in Relevant Reactions
The synthesis of N-alkylated piperazines, including this compound, can be significantly enhanced through the use of transition metal catalysts. Iridium and ruthenium-based catalysts are particularly effective for the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. dtu.dknih.govpreprints.org
In the context of synthesizing this compound, this would involve the reaction of piperazine with 4-methoxycyclohexanol (B98163). The proposed catalytic cycle, often initiated by an iridium complex such as [IrCl(cod)(NHC)] (where cod = 1,5-cyclooctadiene (B75094) and NHC = N-heterocyclic carbene), can be described as follows: rsc.org
Oxidation: The iridium catalyst first oxidizes the 4-methoxycyclohexanol to 4-methoxycyclohexanone, with the hydrogen being temporarily stored on the iridium center, forming an iridium-hydride species.
Condensation: The in-situ generated 4-methoxycyclohexanone then reacts with piperazine to form an iminium ion intermediate, releasing a molecule of water.
Reduction: The iridium-hydride species then reduces the iminium ion to the final product, this compound.
Catalyst Regeneration: The iridium catalyst is regenerated and can enter a new catalytic cycle.
This method is highly atom-economical as the only byproduct is water. The functionalized NHC ligands on the iridium center play a crucial role in the catalytic activity, with their electronic and steric properties influencing the efficiency of the hydrogen transfer steps. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be employed for the synthesis of aryl-substituted derivatives of this compound. For instance, the reaction of an aryl halide with this compound in the presence of a palladium catalyst and a suitable base would lead to the corresponding N-aryl derivative. The catalytic cycle for this reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the piperazine, and finally reductive elimination to form the C-N bond and regenerate the catalyst.
Studies on Non-Covalent Interactions and Adduct Formation
The chemical and physical properties of this compound are influenced by a range of non-covalent interactions. These interactions are crucial for its solid-state structure, solubility, and its potential interactions with biological targets.
Hydrogen bonding is a key non-covalent interaction for this molecule. The secondary amine in the piperazine ring can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. In the solid state, it is likely that intermolecular N-H···N hydrogen bonds are formed, leading to the formation of chains or more complex supramolecular architectures. The methoxy (B1213986) group's oxygen atom can also participate as a hydrogen bond acceptor.
The formation of adducts , particularly salts, is an important aspect of the chemistry of this compound. As a basic compound, it will readily react with acids to form piperazinium salts. The pKa values of the two nitrogen atoms in the piperazine ring are crucial in determining the nature of these salts. For unsubstituted piperazine, the pKa values are approximately 9.73 and 5.35 for the first and second protonation, respectively. uregina.ca The electron-donating nature of the cyclohexyl group is expected to slightly increase the basicity of the adjacent nitrogen atom. The formation of these salts can significantly alter the physical properties of the compound, such as its melting point and solubility.
Thermodynamic and Kinetic Studies of Chemical Transformations Involving the Compound
Thermodynamic Data
The thermodynamics of phase transitions for piperazine have been studied. For instance, the enthalpy of fusion (ΔfusH) for piperazine is reported to be around 22.1 kJ/mol at 381.8 K, and its enthalpy of sublimation (ΔsubH) is approximately 65.2 kJ/mol at 385 K. nist.gov These values provide a baseline for understanding the energetic requirements for phase changes of its derivatives. The introduction of the 4-methoxycyclohexyl group will increase the molecular weight and likely alter the crystal packing, which would in turn affect these thermodynamic parameters.
The pKa values of piperazine derivatives are important thermodynamic parameters that govern their acid-base chemistry. The basicity of the nitrogen atoms influences their nucleophilicity and the stability of the corresponding conjugate acids. The pKa of the nitrogen atom bearing the cyclohexyl group in this compound is expected to be slightly higher than that of unsubstituted piperazine due to the electron-donating effect of the alkyl group.
Kinetic Data
The kinetics of N-alkylation reactions of piperazine are dependent on several factors, including the nature of the alkylating agent, the solvent, the temperature, and the presence of a catalyst. The reaction of piperazine with an alkyl halide, for example, follows second-order kinetics, being first order in both the amine and the alkyl halide. The rate of reaction is influenced by the steric hindrance around the nitrogen atom and the nature of the leaving group on the alkylating agent. researchgate.net
The following table presents some relevant thermodynamic data for piperazine, which can serve as a reference for its derivatives.
Future Research Directions and Emerging Paradigms for 1 4 Methoxycyclohexyl Piperazine
Exploration of Advanced Synthetic Methodologies
Traditional methods for synthesizing piperazine (B1678402) derivatives often involve multi-step processes that can be inefficient and generate significant waste. The future of synthesizing 1-(4-methoxycyclohexyl)piperazine will focus on adopting advanced methodologies that offer higher yields, greater purity, and improved environmental credentials.
One promising avenue is the application of flow chemistry and microwave-assisted synthesis . nih.gov These techniques can dramatically shorten reaction times, improve reaction control, and allow for safer operation at elevated temperatures and pressures. nih.gov Research on other monosubstituted piperazines has demonstrated that microwave-assisted synthesis can be a highly effective approach. nih.gov Furthermore, the development of one-pot, one-step synthetic procedures represents a significant leap forward. nih.gov By using a protonated piperazine intermediate, the need for protective groups can be eliminated, simplifying the process and reducing costs. nih.gov This approach has been successfully verified for a wide range of monosubstituted piperazines and could be adapted for the target compound. nih.gov
Catalysis is another area ripe for innovation. While methods using catalysts like nickel, copper, and palladium have been established for piperazine synthesis, future work will likely explore more sophisticated and sustainable catalytic systems. researchgate.netorganic-chemistry.org This includes the use of heterogeneous catalysts supported on polymeric resins, which can be easily separated and recycled, aligning with the principles of green chemistry. nih.gov The use of visible-light-promoted photoredox catalysis is another emerging strategy that provides access to piperazine structures under mild conditions. organic-chemistry.org
| Methodology | Key Advantages | Potential Application to this compound | Relevant Findings |
| Flow Chemistry / Microwave Synthesis | Rapid reaction times, enhanced process control, improved safety. | Development of a continuous, high-throughput synthesis process. nih.gov | Successfully applied to general synthesis of monosubstituted piperazines. nih.gov |
| One-Pot Synthesis | Reduced steps, lower cost, less waste, no need for protecting groups. | Simplified and more economical production from protonated piperazine. nih.gov | Proven effective for a large variety of monosubstituted piperazine derivatives. nih.gov |
| Advanced Catalysis | Higher efficiency, improved selectivity, potential for greener processes. | Use of recyclable heterogeneous catalysts or photoredox catalysts for sustainable synthesis. nih.govorganic-chemistry.org | Ruthenium, Iridium, and Palladium-based catalysts show high efficacy for piperazine ring formation. organic-chemistry.org |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools offer the potential to accelerate the discovery of new analogues with tailored properties and to predict their characteristics without the need for exhaustive experimental work.
Future research will likely involve the development of Quantitative Structure-Activity Relationship (QSAR) models for cyclohexylpiperazine derivatives. mdpi.com Such models use computational descriptors of molecules to predict their biological activity or physical properties. mdpi.com By training an ML algorithm, such as a random forest or neural network, on a dataset of known piperazine compounds, researchers can create models that predict the efficacy of novel, unsynthesized compounds. mdpi.comyoutube.com This approach has been successfully used to identify potent mTORC1 inhibitors from a series of piperazine derivatives. mdpi.com
Beyond QSAR, ML can be used to predict a wide array of physicochemical properties, such as solubility, viscosity, and glass transition temperature, which are crucial for formulation development. schrodinger.com Platforms that combine ML with molecular dynamics (MD) simulations can generate physically meaningful descriptors to improve the accuracy of these predictions. schrodinger.com For this compound, this could mean designing derivatives with optimal pharmacokinetic profiles or predicting their behavior in complex mixtures. schrodinger.com
| AI/ML Application | Objective | Methodology | Potential Impact |
| QSAR Modeling | Predict biological activity of new analogues. | Develop models using molecular descriptors and ML algorithms (e.g., Random Forest). mdpi.comyoutube.com | Rapidly screen virtual libraries to identify promising candidates for synthesis and testing. mdpi.com |
| Property Prediction | Forecast physicochemical properties (e.g., solubility, toxicity). | Use deep learning models trained on large chemical datasets. schrodinger.com | Reduce costly and time-consuming experimental measurements in formulation and development. |
| De Novo Design | Generate novel molecular structures with desired properties. | Employ generative ML models to design new piperazine derivatives. | Explore a wider chemical space for innovative compounds beyond intuitive design. |
Development of Novel Analytical Techniques for Enhanced Characterization
While standard analytical techniques like NMR and mass spectrometry are fundamental, future research will focus on more advanced and integrated methods for a deeper characterization of this compound.
High-Resolution Mass Spectrometry (HRMS) coupled with techniques like ion mobility spectrometry will provide more than just a molecular weight. It allows for the determination of the Collision Cross Section (CCS), a measure of the ion's shape in the gas phase. uni.lu Predicted CCS values are already being computationally generated and can be used alongside experimental data for more confident identification. uni.lu
Advanced NMR techniques , such as multi-dimensional NMR (COSY, HSQC, HMBC), will continue to be crucial for elucidating the precise 3D structure and conformational dynamics of the molecule in solution. For complex derivatives, these methods are indispensable.
Furthermore, single-crystal X-ray diffraction will remain the gold standard for determining the solid-state structure. nih.govajol.infonih.gov Future work could involve co-crystallizing this compound with other molecules, such as biological targets or co-formers, to understand intermolecular interactions at an atomic level. nih.gov The structural data obtained from these techniques are vital for validating and refining the computational models discussed in the previous section.
| Analytical Technique | Information Gained | Future Direction |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental composition, fragmentation patterns. | Coupling with ion mobility to measure experimental Collision Cross Section (CCS) for structural confirmation. uni.lu |
| Multi-dimensional NMR | Covalent structure, connectivity, spatial relationships of atoms. | Studying conformational dynamics and intermolecular interactions in solution. |
| Single-Crystal X-ray Diffraction | Precise solid-state structure, bond lengths/angles, crystal packing. ajol.infonih.gov | Co-crystallization with other molecules to study specific interactions and supramolecular assemblies. nih.gov |
| Computational Prediction | Predicted CCS, theoretical spectra. | Integration of predicted data with experimental results for higher confidence in characterization. uni.lu |
Deepening Understanding of Chemical Reactivity and Interaction Mechanisms
A thorough understanding of a molecule's reactivity and how it interacts with its environment is key to its application. Future research on this compound will employ both computational and advanced experimental methods to build a detailed picture of its chemical behavior.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. nih.govnih.gov These methods can predict how the molecule might bind to a biological target, such as a receptor or enzyme, providing insights into its potential mechanism of action. nih.govdrugbank.com For instance, studies on other arylpiperazines have used docking to map their binding site on dopamine (B1211576) receptors. nih.gov Similar studies could elucidate the potential biological targets of this compound.
Experimental studies will focus on detailed kinetic and mechanistic investigations of its reactions. This could involve studying its metabolism by identifying which cytochrome P450 enzymes are responsible for its breakdown or investigating its reactivity towards various chemical reagents. drugbank.com Understanding these pathways is critical for predicting drug-drug interactions and metabolic fate. drugbank.com
Integration with Materials Science and Supramolecular Chemistry Research
The unique structural features of this compound, namely the flexible cyclohexyl group and the hydrogen-bonding-capable piperazine ring, make it an interesting candidate for applications in materials science and supramolecular chemistry.
Future research could explore the use of this compound as a building block for novel functional materials . Piperazine derivatives have been incorporated into systems for delivering siRNA to cancer cells, demonstrating their potential in advanced drug delivery. nih.gov The methoxycyclohexyl moiety could impart specific lipophilicity and conformational properties to such systems.
In the field of supramolecular chemistry , the focus will be on the non-covalent interactions of the molecule. The piperazine ring is a well-known motif for forming hydrogen-bonded networks. nih.gov Research into piperidone derivatives has shown they can form H-shaped hydrogen-bonded synthons with dicarboxylic acids, leading to salts with enhanced solubility. nih.gov Investigating the ability of this compound to form similar supramolecular structures, such as co-crystals or gels, could open up new applications in crystal engineering and soft materials. The study of halogen bonding in designing functional supramolecular materials with piperazine derivatives is another emergent area. nih.gov
Q & A
Q. What are the optimized synthetic routes for 1-(4-methoxycyclohexyl)piperazine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by reacting cyclohexyl halides with piperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Key variables include:
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally sensitive substituents.
- Solvent choice : Polar solvents enhance solubility of intermediates, while inert atmospheres prevent oxidation of methoxy groups .
- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate reactions in biphasic systems .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended for isolating high-purity products.
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry of substitution. For example, methoxy protons resonate at ~3.3 ppm, while cyclohexyl protons show distinct splitting patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 198.1732 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for pharmacological studies) .
Thermal stability can be evaluated via DSC and TGA to identify decomposition thresholds (~200–250°C for similar piperazines) .
Q. How does the methoxycyclohexyl group influence the compound’s physicochemical properties?
The methoxy group increases hydrophilicity (logP ~1.5) compared to non-polar cyclohexyl analogs, enhancing aqueous solubility. Conformational analysis (via X-ray crystallography or DFT calculations) reveals chair conformations in cyclohexyl rings, which stabilize the molecule and affect receptor binding . The methoxy group’s electron-donating nature also modulates pK (~8.5–9.0), influencing protonation states under physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
SAR studies focus on:
- Substituent effects : Replacing methoxy with ethoxy or halogen groups alters receptor affinity. For example, fluoro analogs show improved blood-brain barrier penetration .
- Ring modifications : Incorporating sp-hybridized nitrogen (e.g., morpholine) or aromatic rings (e.g., phenylpiperazines) impacts serotonin/dopamine receptor selectivity .
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA, molecular docking) predict binding modes to targets like 5-HT receptors .
Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?
- Assay standardization : Discrepancies in IC values often arise from variations in cell lines (e.g., CHO vs. HEK293) or buffer conditions. Validate assays using reference compounds (e.g., buspirone for 5-HT) .
- Metabolic stability : Hepatic microsome studies identify metabolites that may interfere with activity measurements (e.g., CYP450-mediated demethylation of methoxy groups) .
- Crystallographic data : X-ray structures of ligand-receptor complexes clarify binding pose inconsistencies .
Q. How can advanced spectroscopic techniques elucidate dynamic behaviors of this compound in solution?
- NOESY NMR : Detects through-space interactions between methoxy protons and adjacent cyclohexyl protons, confirming preferred conformations .
- Variable-temperature NMR : Monitors ring-flipping kinetics of the cyclohexyl group (activation energy ~10–15 kcal/mol) .
- EPR spectroscopy : Spin-labeled derivatives track rotational freedom in lipid bilayers, relevant for blood-brain barrier permeability studies .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis of this compound?
- Scale-up adjustments : Replace column chromatography with distillation or crystallization for cost-effective purification .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products (e.g., over-alkylation) .
- DoE (Design of Experiments) : Optimize parameters like stoichiometry (1:1.2 piperazine:halide) and solvent ratios using response surface methodology .
Q. What in silico tools predict the pharmacokinetic profile of this compound?
- ADMET prediction : Software like SwissADME estimates bioavailability (%F = 60–70%), plasma protein binding (~85%), and clearance rates .
- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using lipid bilayer systems (e.g., CHARMM-GUI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
